

# Spectroscopic and Synthetic Profile of 3,5-Dibromo-4-hydroxybenzaldehyde: A Technical Guide

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## Compound of Interest

**Compound Name:** 3,5-Dibromo-4-hydroxybenzaldehyde

**Cat. No.:** B181551

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3,5-Dibromo-4-hydroxybenzaldehyde**, a compound of interest for its potential therapeutic applications. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for obtaining these spectra. Furthermore, this guide outlines the synthesis of the compound and visualizes its interaction with key biological signaling pathways.

## Spectroscopic Data

The following sections present the key spectroscopic data for **3,5-Dibromo-4-hydroxybenzaldehyde**, summarized in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.80	s	1H	Aldehyde proton (-CHO)
8.00	s	2H	Aromatic protons (H-2, H-6)
6.40	s (broad)	1H	Hydroxyl proton (-OH)

Solvent:  $\text{CDCl}_3$

$^{13}\text{C}$  NMR (Carbon-13 NMR):

The  $^{13}\text{C}$  NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
188.2	$\text{C=O}$ (Aldehyde)
154.4	C-4 (Aromatic)
133.7	C-2, C-6 (Aromatic)
131.3	C-1 (Aromatic)
110.7	C-3, C-5 (Aromatic)

Solvent:  $\text{CDCl}_3$

## Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch (hydroxyl group)
~3080	Medium	C-H stretch (aromatic)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1570, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (hydroxyl group)
~870	Strong	C-H out-of-plane bend (aromatic)
~650	Medium	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrum:

m/z	Relative Intensity (%)	Possible Fragment
282	45.2	[M+4] <sup>+</sup> (isotope peak)
281	53.7	[M+3] <sup>+</sup> (isotope peak)
280	90.4	[M+2] <sup>+</sup> (isotope peak)
279	100.0	[M+1] <sup>+</sup> (isotope peak)
278	47.8	[M] <sup>+</sup> (molecular ion)
277	49.9	[M-H] <sup>+</sup>
251	10.1	[M-CO] <sup>+</sup>
223	6.4	[M-CHO-Br] <sup>+</sup>
170	11.8	[C <sub>6</sub> H <sub>2</sub> BrO] <sup>+</sup>
143	8.4	[C <sub>6</sub> H <sub>2</sub> Br] <sup>+</sup>
91	14.3	[C <sub>6</sub> H <sub>3</sub> O] <sup>+</sup>
63	45.3	[C <sub>5</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. These are based on standard techniques and may require optimization based on the specific instrumentation used.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 10-20 mg of **3,5-Dibromo-4-hydroxybenzaldehyde** in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The sample should be fully dissolved to ensure a homogeneous solution.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount (1-2 mg) of **3,5-Dibromo-4-hydroxybenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3,5-Dibromo-4-hydroxybenzaldehyde** in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.
- Ionization: Electron Ionization (EI) is a common method for this type of compound. The sample is bombarded with a beam of electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

## Synthesis and Biological Interaction Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of **3,5-Dibromo-4-hydroxybenzaldehyde** and its interaction with key cellular signaling pathways.

### Synthesis Workflow

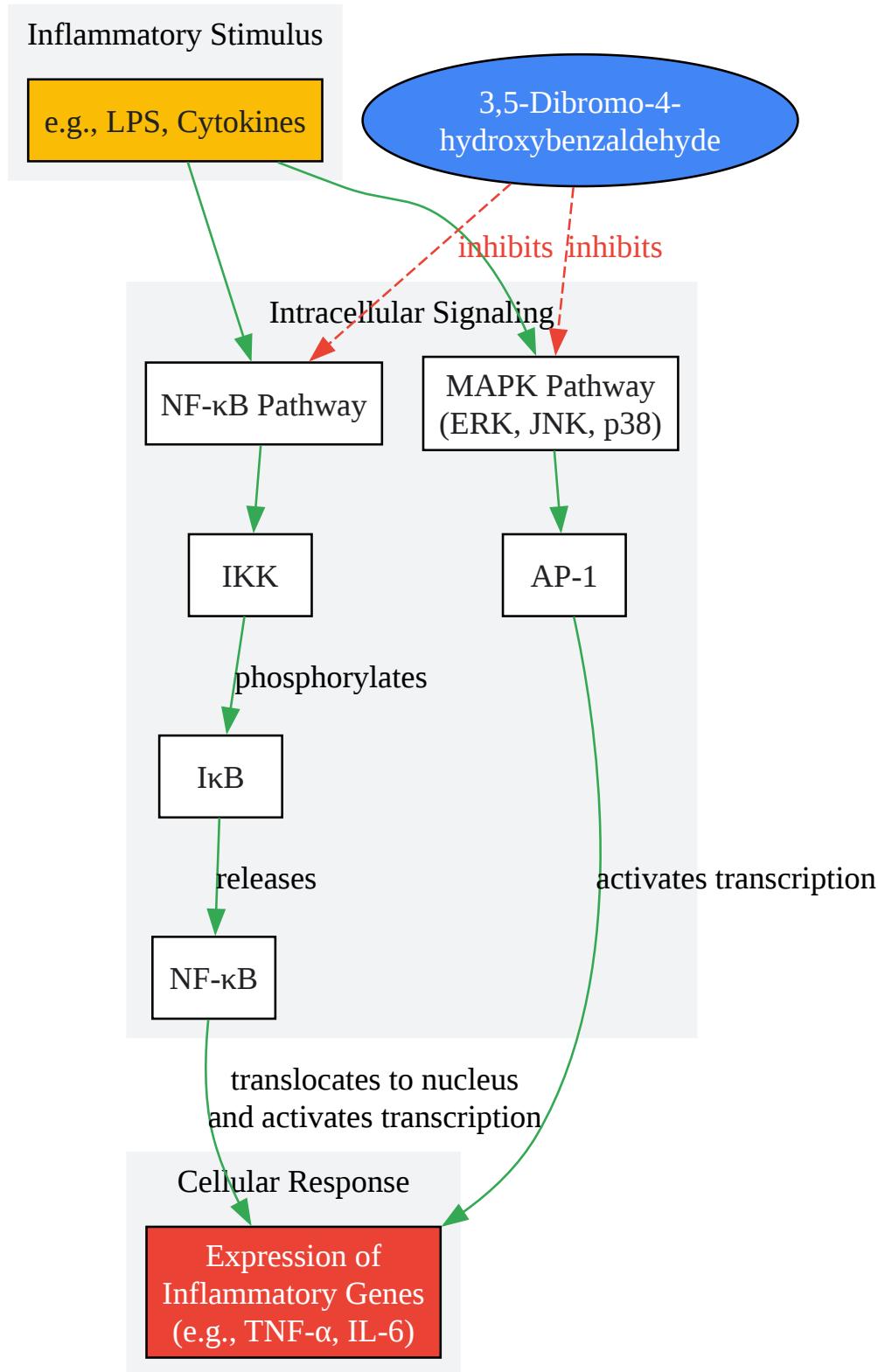


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Caption: Synthesis of **3,5-Dibromo-4-hydroxybenzaldehyde** from p-cresol.

### Interaction with MAPK and NF-κB Signaling Pathways

**3,5-Dibromo-4-hydroxybenzaldehyde** has been shown to possess anti-inflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

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Caption: Inhibition of MAPK and NF-κB pathways by **3,5-Dibromo-4-hydroxybenzaldehyde**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,5-Dibromo-4-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181551#spectroscopic-data-of-3-5-dibromo-4-hydroxybenzaldehyde-nmr-ir-ms>

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